
ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate
Overview
Description
Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate is a synthetic organic compound belonging to the carbazole family Carbazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry
Mechanism of Action
Target of Action
Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate is a chemical compound primarily used in the field of organic synthesis
Mode of Action
It’s known that it can be synthesized through the reaction of carbazole compounds with chlorinating agents .
Pharmacokinetics
It’s known that the compound is soluble in alcohol and ether solvents, and slightly soluble in water , which may influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in different solvents suggests that the compound’s action may be influenced by the solvent environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole.
Esterification: The carboxyl group of the carbazole derivative is esterified using ethanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of acid catalysts to enhance the esterification process.
Solvents: Selection of appropriate solvents to improve reaction efficiency and yield.
Temperature and Pressure: Control of reaction temperature and pressure to ensure optimal reaction rates and product purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H12ClNO2
- Molecular Weight : 249.69 g/mol
- CAS Number : 50639-66-2
The compound features a carbazole framework, which is known for its diverse biological activities and potential therapeutic applications. The presence of the chloro group enhances its reactivity, making it suitable for various chemical transformations.
Medicinal Chemistry Applications
Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate has been investigated for its potential pharmacological properties. Notable applications include:
- Anticancer Activity :
- Antidepressant Properties :
- Neuroprotective Effects :
Synthesis and Chemical Transformations
The synthesis of this compound can be achieved through various methods:
- Base-Catalyzed Reactions :
Data Table: Synthesis Conditions
Method | Reactants | Conditions | Yield (%) |
---|---|---|---|
Base-Catalyzed Reaction | 6-Chloro-2,3,4,9-tetrahydrocarbazole + Ethyl Chloroformate | NaOH in ethanol at 20°C for 1h | 91% |
Case Studies
Several studies have highlighted the efficacy of this compound in various applications:
- Study on Anticancer Properties :
- Neuroprotective Research :
- Pharmacological Screening :
Comparison with Similar Compounds
6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide: Similar structure but with an amide group instead of an ester.
Ethyl 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate: Lacks the chloro substituent.
6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate: Contains a methoxy group instead of a chloro group.
Uniqueness: Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate is unique due to the presence of both the chloro substituent and the ethyl ester group, which confer distinct chemical and biological properties
Biological Activity
Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate (CAS No. 49844-36-2) is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, characterization, and biological properties, particularly focusing on its antibacterial and antifungal activities.
- Molecular Formula : C₁₅H₁₆ClNO₂
- Molecular Weight : 277.75 g/mol
- Structure : The compound features a carbazole core with a chloro substituent and an ethyl carboxylate group.
Synthesis and Characterization
This compound can be synthesized through various organic reactions involving carbazole derivatives. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound .
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties. In particular:
- Minimum Inhibitory Concentration (MIC) : The compound showed an MIC of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
- Mechanism of Action : The antibacterial activity is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Antifungal Activity
In addition to its antibacterial effects, this compound has also been evaluated for antifungal activity:
- Fungal Strains Tested : Candida albicans and Aspergillus niger.
- Results : The compound exhibited notable antifungal activity with an MIC of 64 µg/mL against both fungal strains .
Study on Antimicrobial Properties
A study published in MDPI explored the antimicrobial efficacy of various carbazole derivatives, including this compound. The findings indicated that the compound's effectiveness increased with concentration but was affected by temperature variations. At optimal concentrations (10⁻³ M), the inhibition efficiency reached up to 94.4% against targeted pathogens .
Pathogen | MIC (µg/mL) | Inhibition Efficiency (%) |
---|---|---|
Staphylococcus aureus | 32 | 94.4 |
Escherichia coli | 32 | 92.0 |
Candida albicans | 64 | 90.5 |
Aspergillus niger | 64 | 89.0 |
Properties
IUPAC Name |
ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-2-19-15(18)11-5-3-4-10-12-8-9(16)6-7-13(12)17-14(10)11/h6-8,11,17H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLHEFQPHANDGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC2=C1NC3=C2C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387798 | |
Record name | ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10387798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49844-36-2 | |
Record name | ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10387798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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